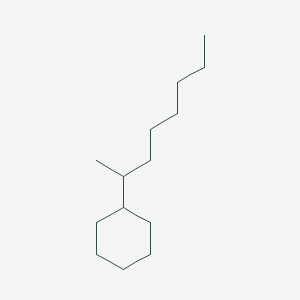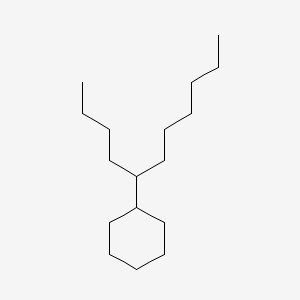![molecular formula C80H84N4O16Rh2 B13818019 Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13818019.png)
Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis[®-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) is a chiral rhodium(II) complex known for its application in asymmetric synthesis. This compound, often referred to by its chemical formula C80H80N4O16Rh2, is used as a catalyst in various organic reactions due to its high regio- and stereoselectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis[®-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) typically involves the reaction of rhodium(II) acetate with ®-(-)-1-adamantyl-(N-phthalimido)acetic acid. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or toluene. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Tetrakis[®-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) is involved in various types of reactions, including:
Oxidation: It can catalyze the oxidation of organic substrates.
Reduction: It is less commonly used in reduction reactions.
Substitution: It facilitates substitution reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used with this compound include diazo compounds, alkenes, and amines. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of an inert atmosphere .
Major Products
The major products formed from these reactions include cyclopropanes, aziridines, and other complex organic molecules. The high selectivity of the catalyst ensures that the products are formed with high enantiomeric excess .
Scientific Research Applications
Tetrakis[®-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in asymmetric synthesis and catalysis.
Medicine: Research is ongoing into its use in the synthesis of pharmaceuticals and drug intermediates.
Industry: It is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Tetrakis[®-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) involves the formation of a rhodium-carbene or rhodium-nitrene intermediate. These intermediates then undergo insertion into C-H or N-H bonds, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The chiral environment provided by the adamantyl and phthalimido groups ensures high stereocontrol in these reactions .
Comparison with Similar Compounds
Similar Compounds
Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II): The enantiomer of the compound , used in similar applications but with opposite stereochemistry.
Tetrakis(acetato)dirhodium(II): A simpler rhodium(II) complex used in similar catalytic applications but without the chiral environment.
Uniqueness
The uniqueness of Tetrakis[®-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) lies in its high regio- and stereoselectivity, which is imparted by the chiral adamantyl and phthalimido groups. This makes it particularly valuable in asymmetric synthesis, where the control of stereochemistry is crucial .
Properties
Molecular Formula |
C80H84N4O16Rh2 |
|---|---|
Molecular Weight |
1563.3 g/mol |
IUPAC Name |
(2R)-2-(1-adamantyl)-2-(1,3-dioxoisoindol-2-yl)acetic acid;rhodium |
InChI |
InChI=1S/4C20H21NO4.2Rh/c4*22-17-14-3-1-2-4-15(14)18(23)21(17)16(19(24)25)20-8-11-5-12(9-20)7-13(6-11)10-20;;/h4*1-4,11-13,16H,5-10H2,(H,24,25);;/t4*11?,12?,13?,16-,20?;;/m0000../s1 |
InChI Key |
PLPQGTNWMBISEW-QFPQWYITSA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)[C@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)[C@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)[C@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)[C@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.[Rh].[Rh] |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.[Rh].[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



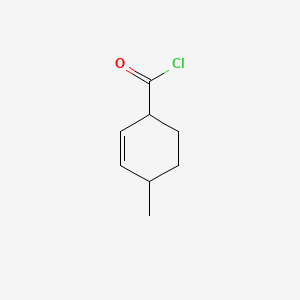
![[3,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13817948.png)


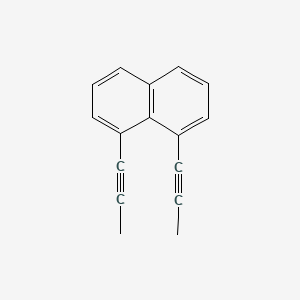
![5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one](/img/structure/B13817981.png)
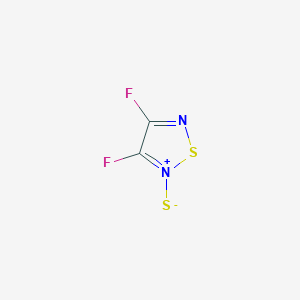

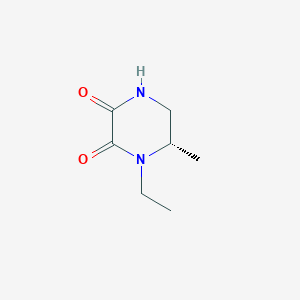
![3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B13818008.png)

